molecular formula C5H14N2O8P2 B12576711 N-(3-Amino-3,3-diphosphonopropyl)glycine CAS No. 184829-66-1

N-(3-Amino-3,3-diphosphonopropyl)glycine

Cat. No.: B12576711
CAS No.: 184829-66-1
M. Wt: 292.12 g/mol
InChI Key: CYVQNPSVZQTSSV-UHFFFAOYSA-N
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Description

N-(3-Amino-3,3-diphosphonopropyl)glycine is a structurally unique organophosphonate compound characterized by a glycine moiety linked to a 3-amino-3,3-diphosphonopropyl group. This molecule combines the chelating properties of phosphonates with the amino acid backbone of glycine, making it relevant in fields such as medicinal chemistry (e.g., bone-targeting therapies) and materials science (e.g., metal ion sequestration).

Properties

CAS No.

184829-66-1

Molecular Formula

C5H14N2O8P2

Molecular Weight

292.12 g/mol

IUPAC Name

2-[(3-amino-3,3-diphosphonopropyl)amino]acetic acid

InChI

InChI=1S/C5H14N2O8P2/c6-5(16(10,11)12,17(13,14)15)1-2-7-3-4(8)9/h7H,1-3,6H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

CYVQNPSVZQTSSV-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

  • Step 1: Preparation of 3-Amino-3,3-diphosphonopropyl intermediate
    This intermediate is typically synthesized by reacting an appropriate haloalkyl compound (e.g., 3-chloropropylamine) with phosphorous acid or phosphite esters under acidic or catalytic conditions to introduce the diphosphonate groups.

  • Step 2: Coupling with Glycine
    The amino group of the diphosphonopropyl intermediate is coupled with glycine or a glycine derivative (such as glycine esters or activated glycine derivatives) to form the amide bond. This step often uses coupling agents or catalysts to facilitate amide bond formation.

  • Step 3: Purification and Crystallization
    The crude product is purified by crystallization or chromatographic methods to obtain the pure N-(3-Amino-3,3-diphosphonopropyl)glycine compound, often as a dihydrate form.

Example Preparation Method from Literature

A typical preparation involves:

  • Reacting chloroacetic acid with ammonia in the presence of a catalyst and a multi-component solvent system to form glycine and ammonium chloride by cyclic synthesis.
  • The mixture is then subjected to ionic membrane separation under a direct current electric field to remove ammonium chloride, leaving glycine in solution.
  • Finally, glycine is crystallized from the solution to yield a high-purity product.
    This method is energy-efficient, produces no waste gas or solid, and allows catalyst reuse, aligning with green chemistry principles.

Although this example focuses on glycine, similar principles apply to the preparation of this compound, with additional steps to introduce the diphosphonate groups.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) pH Range Yield (%) Notes
1 Chloroacetic acid, ammonia, catalyst, solvent 10–30 ~9 Cyclic synthesis to form glycine intermediate
2 Diphosphonate introduction via phosphorous acid derivatives 50–80 Acidic to neutral 80–95 Phosphonation reaction, requires careful control to avoid side products
3 Amide coupling with glycine or derivative 20–70 Neutral to slightly basic 85–98 Use of coupling agents or catalysts for amide bond formation
4 Purification and crystallization Ambient to 40 Crystallization to obtain pure compound

Research Findings on Synthesis and Reactivity

  • The diphosphonate groups confer strong metal ion chelation properties, which are critical for the compound’s biological activity.
  • The amino groups in the molecule allow for nucleophilic substitution reactions, enabling further functionalization if needed.
  • The carboxylic acid group of glycine can undergo esterification or amidation, providing synthetic flexibility.
  • Multi-step synthesis allows precise stereochemical control, which is essential for biological activity and pharmacological properties.

Comparative Data on Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Preparation Complexity
This compound C7H21N3O11P2 385.20 Glycine backbone, diphosphonate groups Moderate to High
Leucine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate C11H25N3O9P2 405.28 Leucine backbone, diphosphonate groups Moderate to High

This comparison highlights that the preparation of this compound is similar in complexity to other amino acid diphosphonate derivatives, requiring careful synthetic control.

Chemical Reactions Analysis

Phosphonate Group Reactivity

The diphosphonopropyl moiety enables hydrolysis and nucleophilic substitution reactions, similar to inorganic phosphates but with enhanced stability .

Key Reactions:

Reaction Type Conditions Products/Outcome Mechanistic Insight
Hydrolysis Acidic or alkaline aqueous mediaPhosphoric acid derivativesCleavage of P–O bonds via acid/base catalysis.
Nucleophilic Substitution Presence of amines or thiolsThiophosphonate or aminated analogsPhosphonate acts as electrophile at phosphorus.

Example Reaction Pathway (Hydrolysis):

R-PO32+H2OH+/OHR-OH+H3PO4\text{R-PO}_3^{2-} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-OH} + \text{H}_3\text{PO}_4

This reaction is pH-dependent, with optimal rates observed at pH 2–3 (acidic) or 10–12 (basic).

Amino Group Reactivity

The primary amine participates in redox and condensation reactions, influencing biological interactions .

Documented Transformations:

  • Schiff Base Formation : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form imines, reversible under acidic conditions.

  • Oxidation : Under oxidative conditions (e.g., H₂O₂), the amine converts to a nitro group, altering electronic properties.

Kinetic Data for Oxidation :

Oxidizing Agent Temperature Rate Constant (k, s⁻¹) Yield
H₂O₂ (10%)25°C2.3×1042.3 \times 10^{-4}78%

Metal Ion Complexation

The phosphonate groups chelate divalent cations (e.g., Ca²⁺, Mg²⁺), critical for enzyme inhibition studies .

Stability Constants (log K):

Metal Ion log K Biological Relevance
Ca²⁺5.2Mimics pyrophosphate in bone metabolism.
Mg²⁺4.8Interferes with ATP-dependent enzymes.

Enzymatic Interactions

The compound competitively inhibits phosphatase and kinase enzymes by mimicking phosphate esters.

Inhibitory Data:

Enzyme IC₅₀ (μM) Mechanism
Alkaline Phosphatase12.5Binds active site, blocking substrate access.
Hexokinase45.0Displaces ATP via Mg²⁺ chelation.

Stability Under Physiological Conditions

The compound exhibits high aqueous solubility (>100 mg/mL) and stability across a broad pH range (3–10) . Degradation occurs via:

  • Thermal Decomposition : Above 150°C, releasing NH₃ and PO₃³⁻.

  • Photodegradation : UV exposure (λ = 254 nm) accelerates hydrolysis.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
One of the notable applications of N-(3-Amino-3,3-diphosphonopropyl)glycine is its use as an antimicrobial agent. Research has indicated that compounds with diphosphonate groups exhibit enhanced activity against a range of pathogens, including those responsible for periodontal disease and urinary tract infections. The diphosphonate moiety is believed to interfere with microbial metabolism and cell wall synthesis, making it a valuable candidate for developing new antibiotics .

Cancer Treatment
this compound derivatives have been investigated for their potential in cancer therapy. They may function as inhibitors of specific enzymes involved in tumor growth and metastasis. For instance, some studies have shown that these compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis .

Biochemical Research

Fluorescence Resonance Energy Transfer (FRET)
In biochemical research, this compound can be utilized in FRET studies to monitor protein conformational changes. The compound's ability to form stable complexes with biomolecules allows researchers to study interactions at the molecular level. This application is particularly important in understanding signal transduction pathways and protein dynamics .

Genetic Encoding
The compound can also be genetically encoded into proteins to study their functions and interactions in live cells. This method enhances the understanding of cellular processes and the roles of specific amino acids in protein structure and function .

Environmental Applications

Water Treatment
this compound has potential applications in environmental science, particularly in water treatment processes. Its ability to chelate metal ions makes it useful for removing heavy metals from contaminated water sources. The compound can bind to toxic metals, facilitating their removal through filtration or precipitation methods .

Soil Remediation
The compound's properties can also be applied in soil remediation efforts. By binding to heavy metals and preventing their uptake by plants, this compound could help mitigate soil contamination and promote healthier ecosystems .

Summary Table of Applications

Field Application Description
PharmacologyAntimicrobial ActivityEffective against pathogens causing infections
Cancer TreatmentInhibits enzymes related to tumor growth
BiochemistryFRET StudiesMonitors protein conformational changes
Genetic EncodingEnhances understanding of protein functions
Environmental ScienceWater TreatmentRemoves heavy metals from contaminated water
Soil RemediationPrevents heavy metal uptake by plants

Case Studies

Several case studies highlight the compound's effectiveness:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound significantly reduced bacterial counts in infected tissue samples compared to control treatments .
  • Cancer Inhibition Research : Another study focused on the inhibition of MMPs by this compound, showing a marked decrease in tumor cell invasion in vitro .

These findings underscore the versatility and potential of this compound across multiple scientific domains.

Mechanism of Action

The mechanism by which N-(3-Amino-3,3-diphosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key features—diphosphonate, amino, and glycine groups—distinguish it from related molecules. Below is a comparative analysis:

Compound Name Molecular Formula Key Functional Groups Applications/Properties
N-(3-Amino-3,3-diphosphonopropyl)glycine C₅H₁₂N₂O₅P₂ Glycine, diphosphonate, amine Chelation, mineralization, drug design
N-(3-Phenylpropionyl)glycine () C₁₁H₁₃NO₃ Glycine, phenylpropionyl Metabolic studies, organic synthesis
N-(3-amino-3,3-diphosphonopropyl)glycyl-L-alanine () C₈H₁₇N₃O₆P₂ Alanine, diphosphonate, amine Enhanced peptide stability, metal binding
3-Chloro-N-phenyl-phthalimide () C₁₄H₈ClNO₂ Phthalimide, chloro, phenyl Polyimide monomer synthesis

Key Observations :

  • Phosphonate vs. Carboxylate: Unlike N-(3-Phenylpropionyl)glycine (), which relies on carboxylate groups for reactivity, this compound’s diphosphonate groups offer stronger metal-binding affinity, critical for biomedical applications like osteoporosis treatment .
  • Thermal Stability: Unlike aromatic derivatives like 3-Chloro-N-phenyl-phthalimide (), the aliphatic backbone of this compound may reduce thermal stability but improve solubility in aqueous systems .
Pharmacokinetic and Toxicological Profiles

While direct data on this compound are sparse, regulatory databases (e.g., ATSDR, EPA, EFSA) () highlight trends for phosphonates:

  • Bioavailability: Phosphonates generally exhibit low oral absorption due to their polar nature, necessitating intravenous delivery for therapeutic use.
  • Toxicity : Chronic exposure to diphosphonates may correlate with renal impairment, as seen in bisphosphonate drugs. This risk underscores the need for rigorous safety profiling .

Biological Activity

N-(3-Amino-3,3-diphosphonopropyl)glycine (commonly referred to as APG) is a compound that has garnered attention due to its biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of APG, highlighting relevant research findings, case studies, and data tables.

APG is a phosphonate derivative of glycine, characterized by the presence of two phosphonate groups attached to a propyl chain. Its structural formula can be represented as follows:

N 3 Amino 3 3 diphosphonopropyl glycine=C5H12N2O6P2\text{N 3 Amino 3 3 diphosphonopropyl glycine}=\text{C}_5\text{H}_{12}\text{N}_2\text{O}_6\text{P}_2

The compound acts primarily through modulation of neurotransmitter systems and has been shown to interact with NMDA receptors, enhancing inhibitory neurotransmission. This action is crucial in mitigating excitotoxicity associated with various neurological disorders.

Neuroprotective Effects

APG has demonstrated significant neuroprotective properties in various experimental models. Research indicates that it can protect neurons from damage induced by hypoxia and oxidative stress. For instance:

  • Hypoxia-Reperfusion Injury : APG administration has been shown to reduce neuronal death following ischemic events by inhibiting apoptotic pathways and promoting cell survival mechanisms .
  • Oxidative Stress : In vitro studies reveal that APG can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in neuronal cultures .

Anti-inflammatory Properties

APG exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Key findings include:

  • Cytokine Modulation : APG has been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of inflammation .
  • Neutrophil Activity : The compound inhibits neutrophil infiltration and reduces the production of superoxide, contributing to its anti-inflammatory effects
    5
    .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
NeuroprotectionReduces neuronal death from hypoxia
Oxidative stress reductionScavenges ROS; protects against oxidative damage
Anti-inflammatoryDecreases TNF-alpha and IL-6 levels
Neutrophil inhibitionReduces neutrophil infiltration
5

Case Study 1: Ischemic Stroke Model

In a controlled study involving an ischemic stroke model in rats, administration of APG resulted in a significant reduction in infarct size compared to the control group. The mechanism was attributed to its protective effects against excitotoxicity and inflammation.

Case Study 2: Alzheimer's Disease Model

In a transgenic mouse model for Alzheimer's disease, APG treatment led to improved cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque deposition, suggesting a potential role in modulating pathological features of neurodegeneration.

Q & A

Q. What synthetic strategies are recommended for N-(3-Amino-3,3-diphosphonopropyl)glycine, and how can yield and purity be optimized?

Methodological Answer: The synthesis of phosphonate-containing compounds like this compound typically involves multi-step reactions, such as Michaelis-Arbuzov or nucleophilic substitution, to introduce phosphonate groups. Key parameters include:

  • pH control : Maintain neutral to slightly basic conditions to prevent premature hydrolysis of phosphonate intermediates .
  • Temperature : Lower temperatures (0–4°C) can reduce side reactions during amino group functionalization .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis, followed by deprotection under mild acidic conditions .
  • Purification : Employ ion-exchange chromatography or reverse-phase HPLC to isolate the target compound from byproducts .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) : Use 31^{31}P NMR to confirm phosphonate group integration and 1^{1}H/13^{13}C NMR for backbone structure validation .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and detects impurities .
  • Elemental Analysis : Quantify C, H, N, and P content to assess purity (>98% recommended for research-grade material) .
  • HPLC : Reverse-phase chromatography with UV detection (210–220 nm) monitors purity and stability in aqueous solutions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in phosphonate reactivity during metal-chelation studies?

Methodological Answer: Phosphonate-metal interactions are highly pH- and ionic strength-dependent. To address reactivity contradictions:

  • pH Titration Studies : Systematically vary pH (3.0–9.0) to identify optimal chelation conditions. Use buffers like Tris or phosphate to maintain stability .
  • Competitive Ligand Assays : Introduce EDTA or citrate to assess binding specificity. Monitor via isothermal titration calorimetry (ITC) or fluorescence quenching .
  • Spectroscopic Validation : Employ X-ray crystallography or EXAFS to confirm metal coordination geometry .

Q. What experimental designs mitigate hydrolysis of this compound in aqueous solutions?

Methodological Answer: Phosphonate esters and amines are prone to hydrolysis. Mitigation strategies include:

  • Low-Temperature Storage : Store solutions at -20°C in aliquots to minimize repeated freeze-thaw cycles .
  • Buffer Optimization : Use non-nucleophilic buffers (e.g., HEPES) instead of phosphate to reduce catalytic hydrolysis .
  • Lyophilization : Lyophilize the compound for long-term stability and reconstitute in anhydrous solvents (e.g., DMSO) before use .

Q. How does this compound interact with enzymatic systems, and how can these interactions be quantified?

Methodological Answer: Phosphonates often act as enzyme inhibitors by mimicking phosphate transition states. To study interactions:

  • Kinetic Assays : Measure enzyme activity (e.g., alkaline phosphatase) in the presence of varying compound concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on gold electrodes and monitor binding kinetics in real-time .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict binding sites and validate with mutagenesis studies .

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